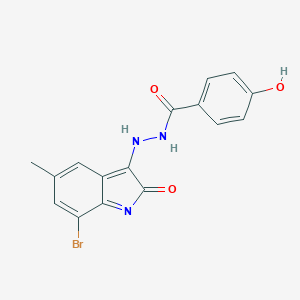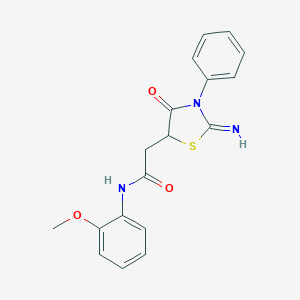![molecular formula C25H22N2O8 B228356 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one, commonly known as DMHPF, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMHPF belongs to the class of pyrrolidinones and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
DMHPF acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which are involved in several neurological processes such as learning and memory. DMHPF enhances the binding of acetylcholine to the receptor, leading to an increase in receptor activation and subsequent neurotransmitter release. Additionally, DMHPF has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects:
DMHPF has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, DMHPF has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMHPF is a well-established compound that has been extensively studied in the laboratory. Its ability to cross the blood-brain barrier and modulate nicotinic acetylcholine receptors makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, DMHPF has not been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of DMHPF. One area of research could be the development of new drugs based on DMHPF for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to investigate the safety and efficacy of DMHPF in humans. Finally, the mechanism of action of DMHPF could be further elucidated to better understand its biochemical and physiological effects.
Méthodes De Synthèse
DMHPF can be synthesized by reacting 3,4-dimethoxyphenethylamine with 2-furoyl chloride, followed by the addition of 4-nitrophenylhydrazine and acetic anhydride. The resulting product is then subjected to a cyclization reaction in the presence of a reducing agent to obtain DMHPF. The synthesis method is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
DMHPF has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including the modulation of nicotinic acetylcholine receptors, inhibition of acetylcholinesterase, and the ability to cross the blood-brain barrier. These properties make DMHPF a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C25H22N2O8 |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22N2O8/c1-33-18-10-5-15(14-20(18)34-2)11-12-26-22(16-6-8-17(9-7-16)27(31)32)21(24(29)25(26)30)23(28)19-4-3-13-35-19/h3-10,13-14,22,29H,11-12H2,1-2H3 |
Clé InChI |
OSFXLZKCNVWSJG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)

![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)


![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)

